molecular formula C12H15N5OS2 B2557151 4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 2097913-26-1

4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2557151
CAS No.: 2097913-26-1
M. Wt: 309.41
InChI Key: MJHOZCZVZITVOZ-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Formation of Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The thiadiazole and thiophene rings are then coupled with piperazine derivatives through nucleophilic substitution or amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,5-Thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide: shares structural similarities with other thiadiazole and thiophene derivatives, such as:

Uniqueness

  • Structural Features : The combination of thiadiazole, thiophene, and piperazine rings in a single molecule provides unique electronic and steric properties.
  • Applications : Its unique structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c18-12(13-8-10-2-1-7-19-10)17-5-3-16(4-6-17)11-9-14-20-15-11/h1-2,7,9H,3-6,8H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOZCZVZITVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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